

Synthesis of the Herbicide Clodinafop-Propargyl: Application Notes and Protocols

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Compound of Interest

Compound Name: 5-Chloro-2,3-difluoropyridine

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Abstract

This document provides detailed application notes and protocols for the synthesis of the herbicide clodinafop-propargyl. The synthesis is primarily approached through a two-step process: the formation of the intermediate (R)-2-[4-(5-chloro-3-fluoropyridin-2-yloxy)phenoxy]propanoic acid (clodinafop acid), followed by its esterification with propargyl alcohol. A one-pot synthesis method is also described. This guide includes detailed experimental procedures, tables of quantitative data for easy comparison of different reaction conditions, and characterization data for the synthesized compounds. Furthermore, signaling pathway and experimental workflow diagrams are provided to visually represent the chemical transformations and procedural steps.

Introduction

Clodinafop-propargyl is a selective post-emergence herbicide used for the control of annual grass weeds in cereal crops.^[1] It belongs to the aryloxyphenoxypropionate class of herbicides and functions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid synthesis in susceptible plants.^[1] The herbicidal activity is primarily attributed to the (R)-enantiomer.^[1] Therefore, stereoselective synthesis or resolution of the chiral center is a critical aspect of its production.

This document outlines two primary synthetic strategies for clodinafop-propargyl, providing researchers with the necessary information to replicate and optimize the synthesis in a laboratory setting.

Synthesis Pathways

There are two main routes for the synthesis of clodinafop-propargyl: a two-step synthesis involving the formation of a carboxylic acid intermediate, and a more streamlined one-pot synthesis.

Two-Step Synthesis

The most common and well-documented method for synthesizing clodinafop-propargyl involves two key steps^[1]:

- **Synthesis of (R)-2-[4-(5-chloro-3-fluoropyridin-2-yloxy)phenoxy]propanoic acid (Clodinafop Acid):** This step involves the nucleophilic aromatic substitution reaction between (R)-2-(4-hydroxyphenoxy)propionic acid and **5-chloro-2,3-difluoropyridine**.
- **Esterification of Clodinafop Acid:** The intermediate carboxylic acid is then esterified with propargyl alcohol to yield the final product, clodinafop-propargyl.

One-Pot Synthesis

A more direct approach involves a one-pot synthesis where (R)-2-(4-hydroxyphenoxy)propionic acid, propargyl chloride, and **5-chloro-2,3-difluoropyridine** are reacted in a single vessel. This method can improve efficiency by reducing the number of isolation and purification steps.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of clodinafop acid and its subsequent esterification to clodinafop-propargyl, based on various reported conditions.

Table 1: Synthesis of (R)-2-[4-(5-chloro-3-fluoropyridin-2-yloxy)phenoxy]propanoic Acid (Clodinafop Acid)

Starting Material	Base	Solvent	Temperature (°C)	Time (h)	Yield (%)	Purity (%)	Reference
(R)-2-(p-hydroxyphenoxy)propionic acid	Potassium Hydroxide	Acetonitrile/Water	75-85	6	94.8	99.2	[2][3]
(R)-2-(p-hydroxyphenoxy)propionic acid	Sodium Hydroxide	DMSO/Water	95	6	97.1	99.1	[3][4]
DHPPA	Potassium Hydroxide	Acetonitrile	70	5	-	-	[2]

*DHPPA: (R)-2-(4-hydroxyphenoxy)propionic acid

Table 2: Esterification of Clodinafop Acid to Clodinafop-Propargyl

Starting Material	Reagent	Solvent	Temperature (°C)	Time (h)	Yield (%)	Purity (%)	Reference
Clodinafop Acid	Propargyl Chloride	DMF	70	5	98.54	95.63	
Ether Compound	Propargyl Chloride	DMF	65	4	-	-	[2]

Table 3: One-Pot Synthesis of Clodinafop-Propargyl

Starting Material	Reagents	Solvent	Temperature (°C)	Time (h)	Yield (%)	Purity (%)	Reference
(R)-(+)-2-(4-hydroxyphenoxy)propionic acid	Propargyl chloride, 2,3-difluoro-5-chloropyridine, Potassium carbonate	DMF	80 then 95	6 then 10	91.0	99.0	[5]

Experimental Protocols

Protocol 1: Two-Step Synthesis of Clodinafop-Propargyl

Step 1: Synthesis of (R)-2-[4-(5-chloro-3-fluoropyridin-2-yloxy)phenoxy]propanoic Acid (Clodinafop Acid)

Materials:

- (R)-2-(p-hydroxyphenoxy)propionic acid
- Potassium hydroxide
- Acetonitrile
- Water
- **5-chloro-2,3-difluoropyridine**
- Hydrochloric acid (15%)
- Dimethyl sulfoxide (DMSO)

- Sodium hydroxide

Procedure:

- In a reaction vessel, dissolve (R)-2-(p-hydroxyphenoxy)propionic acid and potassium hydroxide in a mixture of acetonitrile and water.^{[2][3]} Alternatively, dissolve the starting acid and sodium hydroxide in a mixture of DMSO and water.^{[3][4]}
- Stir the mixture at room temperature for 1-3 hours to form the corresponding salt.
- Add **5-chloro-2,3-difluoropyridine** to the reaction mixture.
- Heat the reaction to 75-95°C and maintain for 5-6 hours. Monitor the reaction progress by HPLC until the starting material is consumed.^{[2][3]}
- After the reaction is complete, remove the solvent by distillation under reduced pressure.
- To the residue, add water and stir until dissolved.
- Adjust the pH of the solution to approximately 3 with 15% hydrochloric acid to precipitate the solid product.^{[2][3]}
- Filter the precipitate, wash with water, and dry to obtain clodinafop acid.

Step 2: Esterification of Clodinafop Acid to Clodinafop-Propargyl

Materials:

- (R)-2-[4-(5-chloro-3-fluoropyridin-2-yloxy)phenoxy]propanoic acid (from Step 1)
- Propargyl chloride
- Potassium carbonate
- N,N-Dimethylformamide (DMF)
- Toluene
- Water

Procedure:

- Dissolve the clodinafop acid in DMF in a reaction flask.
- Add potassium carbonate to the solution.
- Heat the mixture to 60-70°C.
- Add propargyl chloride dropwise to the reaction mixture.
- Maintain the reaction at 65-70°C for 4-5 hours.
- After the reaction is complete, add water and toluene to the mixture and stir to dissolve.
- Transfer the mixture to a separatory funnel and allow the layers to separate.
- Wash the organic layer with water.
- The organic layer can be decolorized with activated carbon, followed by filtration.
- Remove the solvent from the filtrate under reduced pressure to obtain the crude clodinafop-propargyl.
- The crude product can be purified by recrystallization from 95% ethanol.[5]

Protocol 2: One-Pot Synthesis of Clodinafop-Propargyl

Materials:

- (R)-(+)-2-(4-hydroxyphenoxy)propionic acid
- Potassium carbonate
- N,N-Dimethylformamide (DMF)
- Propargyl chloride
- 2,3-difluoro-5-chloropyridine

- 95% Ethanol (for recrystallization)

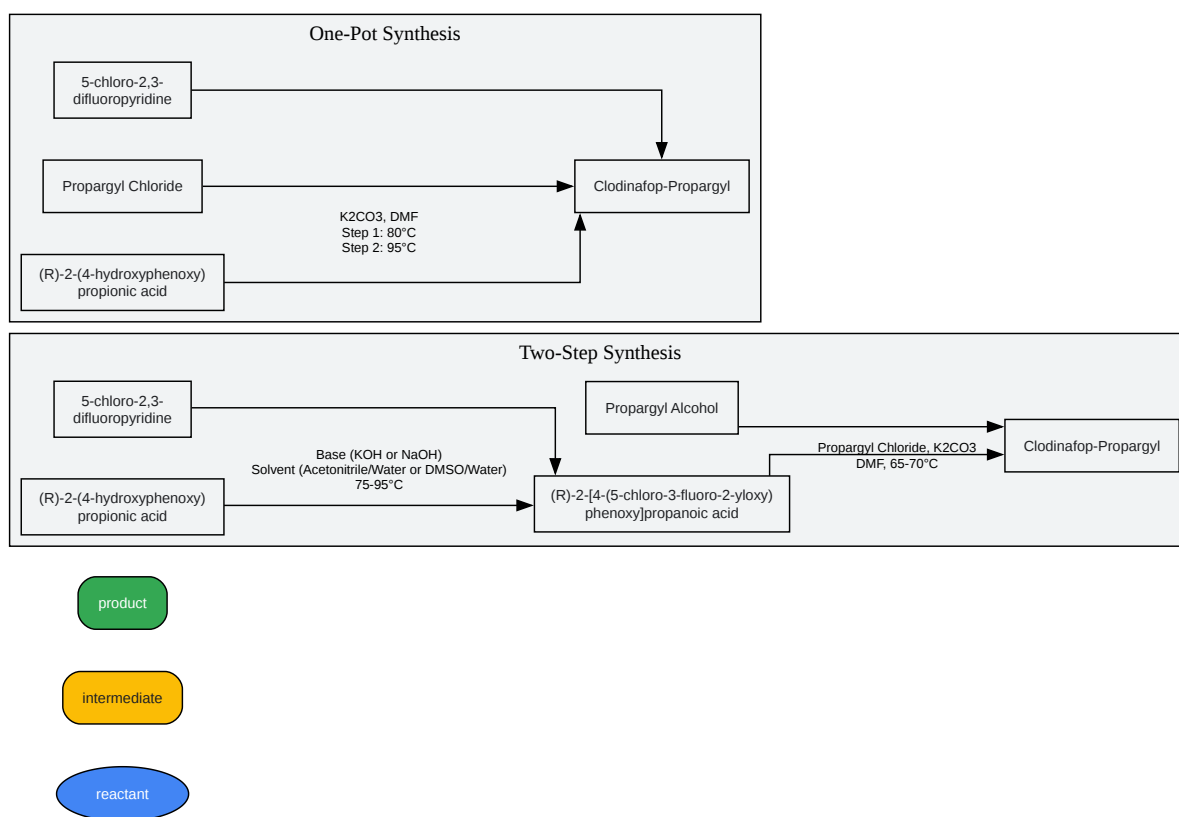
Procedure:

- To a four-necked reaction flask, add (R)-(+)-2-(4-hydroxyphenoxy)propionic acid (0.1 mol), potassium carbonate (0.24 mol), and 100 mL of DMF.[5]
- Heat the mixture to 80°C with stirring.
- Add propargyl chloride (0.11 mol) dropwise and maintain the reaction at 80°C for 6 hours.[5]
- Increase the temperature to 95°C and add 2,3-difluoro-5-chloropyridine (0.1 mol) dropwise. [5]
- Maintain the reaction at 95°C for 10 hours.[5]
- After the reaction is complete, filter the mixture to remove solid impurities.
- Remove the DMF from the filtrate by vacuum distillation to obtain a brown, viscous liquid.
- Recrystallize the crude product from 95% ethanol to obtain pure clodinafop-propargyl.[5]

Characterization Data

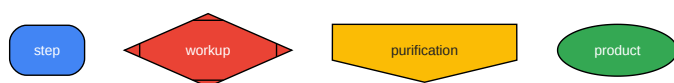
- (R)-2-[4-(5-chloro-3-fluoropyridin-2-yloxy)phenoxy]propanoic Acid (Clodinafop Acid):
 - Appearance: Solid[6]
 - Melting Point: 211-212°C[6]
- Clodinafop-Propargyl:
 - Appearance: Colorless crystals or a cream-colored odorless solid.
 - Melting Point: 59.5°C
 - Molecular Formula: C₁₇H₁₃ClFNO₄[7]
 - Molecular Weight: 349.74 g/mol [7]

Visualizations

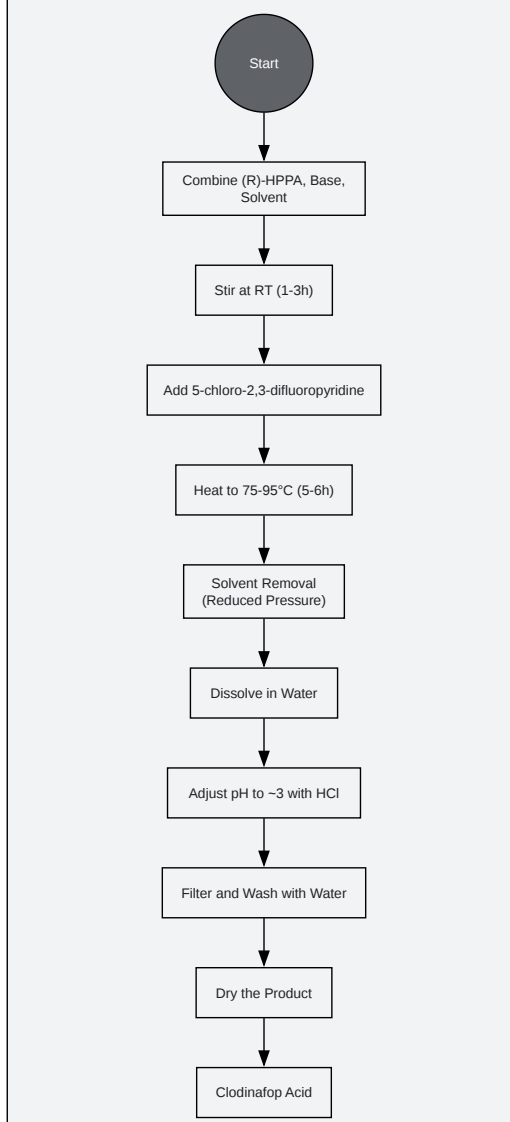


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Caption: Synthetic pathways to clodinafop-propargyl.



Experimental Workflow: Two-Step Synthesis of Clodinafop Acid



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